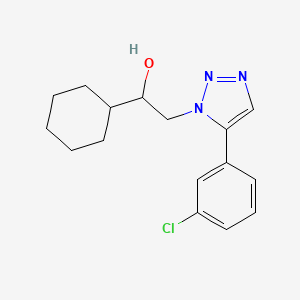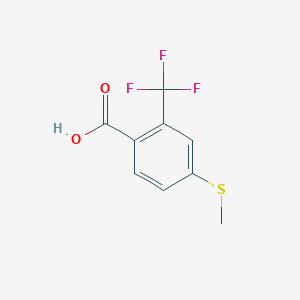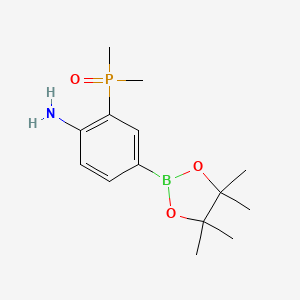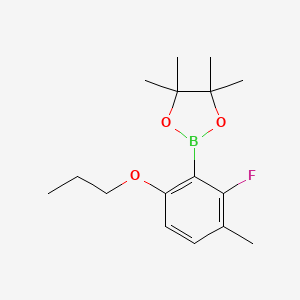![molecular formula C15H13FO3 B14026804 4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and two methoxy groups attached to the biphenyl structure, along with an aldehyde functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves nucleophilic aromatic substitution reactions. One common method starts with commercially available fluoroarenes, which undergo nucleophilic aromatic substitution with sodium methoxide to introduce the methoxy groups . The resulting intermediate can then be subjected to Suzuki coupling reactions with chlorinated phenylboronic acids to form the desired biphenyl structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and methoxy groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is not well-documented. its reactivity can be attributed to the presence of the aldehyde group, which can participate in various nucleophilic addition reactions. The fluorine atom and methoxy groups can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-3’-nitro-1,1’-biphenyl (DFNBP)
- 3,4-Difluoro-3’-nitro-1,1’-biphenyl (DFNBP)
- (3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)-(methyl)sulfane (DFBPMS)
Uniqueness
4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific arrangement of the fluorine atom, methoxy groups, and aldehyde functional group on the biphenyl structure. This unique arrangement imparts distinct electronic properties and reactivity patterns, making it valuable for specific applications in synthetic chemistry and materials science .
Properties
Molecular Formula |
C15H13FO3 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO3/c1-18-14-8-13(10-3-5-12(16)6-4-10)15(19-2)7-11(14)9-17/h3-9H,1-2H3 |
InChI Key |
VXLRHFSIGDZXSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


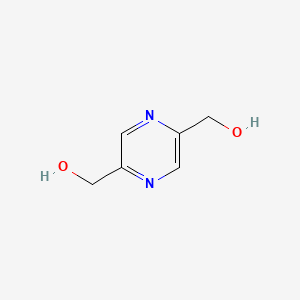
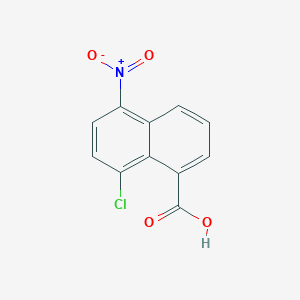
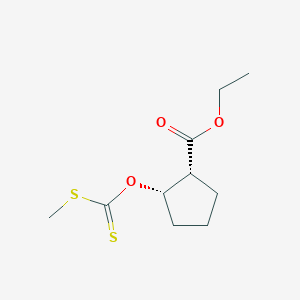
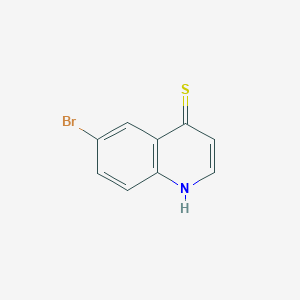
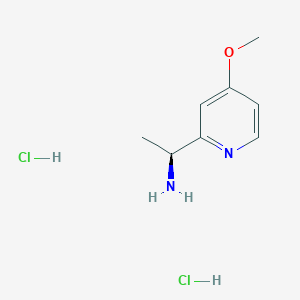
![N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide](/img/structure/B14026743.png)
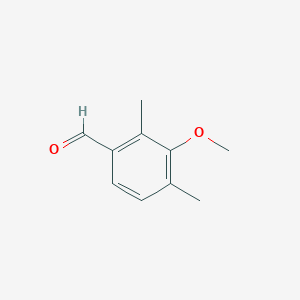
![[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B14026754.png)
